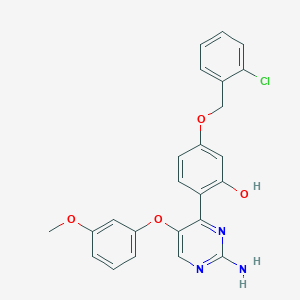

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol

Description

This compound is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a 3-methoxyphenoxy group at position 5, and a 2-chlorobenzyloxy-phenol moiety at position 2. Its molecular formula is C24H20ClN3O4 (average mass: 473.89 g/mol).

Properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNGPBOWDOGYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.

Substitution reactions: Introducing the amino group and the methoxyphenoxy group onto the pyrimidine ring.

Etherification: The chlorobenzyl group can be attached via an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenol or methoxy groups.

Reduction: Reduction reactions could target the nitro or amino groups.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of functional groups that are common in bioactive molecules.

Medicine

In medicine, research could focus on its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the synthesis of dyes, polymers, or other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Analysis :

- 3-Methoxyphenoxy vs. 4-Methoxyphenoxy: The position of the methoxy group (meta vs. para) affects electronic distribution and steric interactions. AP-3-OMe-Ph (3-methoxy) showed stronger binding to hACE2-S than AP-4-Me-Ph (para-methyl) in docking studies .

- Halogen Effects : Replacing 2-chlorobenzyloxy with 2-fluorobenzyloxy (CAS 850230-09-0) may alter lipophilicity and metabolic stability, as chlorine’s larger atomic radius enhances hydrophobic interactions .

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- A pyrimidine ring substituted with amino and methoxyphenoxy groups.

- A phenolic moiety substituted with a chlorobenzyl group.

The molecular formula is with a molecular weight of approximately 429.5 g/mol . The unique functional groups contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and proteins. The mechanism typically involves:

- Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or autoimmune disorders.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell function and survival.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably:

- Selectivity : It has demonstrated selective cytotoxicity towards certain T-lymphoblastic cell lines, with reported CC₅₀ values as low as 9 nM , indicating high potency against these cells without affecting non-cancerous cells significantly .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further exploration.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may modulate inflammatory pathways. For instance, it has been observed to interfere with cytokine production in immune cells, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.